This compound has been investigated in scientific research as a precursor and intermediate for synthesizing various other biologically active molecules. Its structural features allow for modifications and substitutions, making it a valuable building block in medicinal chemistry and pharmaceutical research. []
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 220.1 g/mol. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, notably Tolvaptan, which is used in the treatment of conditions such as heart failure and hyponatremia. It belongs to the class of benzoxazepines, which are characterized by a fused benzene and azepine ring structure.
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is typically synthesized from simpler organic compounds through various chemical reactions. Its classification falls under heterocyclic compounds due to the presence of nitrogen in its ring structure. The compound has been studied for its biochemical properties and potential therapeutic applications .
The synthesis of 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride generally involves several key steps:
In industrial settings, optimized conditions such as temperature control and catalysts may be employed to enhance yield and purity during the synthesis process .
The molecular structure of 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride features a bicyclic framework consisting of a benzene ring fused to a seven-membered azepine ring. The presence of the chlorine atom at the 7-position is crucial for its biological activity.
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can participate in various chemical reactions:
These reactions are essential for developing new derivatives that may possess enhanced pharmacological properties.
The mechanism of action for 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride primarily involves its interaction with specific receptors in biological systems. It has been shown to act as an antagonist at dopamine receptors:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several significant applications in scientific research:
The synthesis of 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride relies on carefully sequenced functionalization strategies to construct the benzoxazepine core. A predominant industrial approach involves a three-step sequence starting from readily available 4-chloroaniline. In the initial acylation step, 4-chloroaniline reacts with succinic anhydride in non-polar solvents (toluene or dichloromethane) under reflux conditions to form 4-(4-chlorophenylamino)-4-oxobutanoic acid with high yield and purity. This intermediate undergoes amino protection using p-toluenesulfonyl chloride (TosCl) in alkaline conditions, yielding the N-tosyl protected derivative essential for preventing unwanted side reactions during cyclization [1].
The final ring closure employs intramolecular Friedel-Crafts acylation catalyzed by Lewis acids (aluminum trichloride or boron trifluoride etherate) in solvents like tetrahydrofuran or 1,2-dichloroethane. This cyclization simultaneously removes the tosyl group, directly yielding the benzoxazepine-5-one scaffold. Alternative pathways involve ethylene glycol-mediated cyclization, where keto-acid intermediates undergo esterification followed by Dieckmann condensation, though this route demonstrates lower efficiency (≈15% reduced yield) compared to Lewis acid-catalyzed methods .
Table 1: Multi-Step Synthesis Optimization Parameters
Synthetic Step | Optimal Conditions | Key Reagents/Catalysts | Yield Range |
---|---|---|---|
Aniline Acylation | Reflux, non-polar solvent | Succinic anhydride | 85-92% |
Amino Protection | Alkaline pH, 0-5°C | Tosyl chloride | 88-90% |
Cyclization | Lewis acid catalysis, anhydrous conditions | AlCl₃, BF₃·OEt₂ | 75-82% |
Direct Cyclization | High-temperature reflux | PPA, polyphosphoric acid | 65-70% |
Achieving regioselective chlorination at the 7-position is critical for the structural integrity and pharmacological relevance of this benzoxazepine derivative. Two primary strategies dominate synthetic approaches:
Pre-cyclization chlorination: Incorporation of the chlorine atom early in the synthetic sequence using 4-chloroaniline as the aromatic precursor. This approach leverages the inherent directing effects of the amino group, ensuring exclusive substitution at the para-position relative to nitrogen. The chlorine atom remains stable through subsequent acylation, protection, and cyclization steps without migration or displacement, providing >99% regioselectivity [1] .
Post-cyclization electrophilic chlorination: Direct chlorination of the benzoxazepine core using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). This method faces significant challenges in regiocontrol, often yielding undesirable 7,9-dichloro byproducts due to the electron-rich nature of the fused benzene ring. Solvent modulation (e.g., using acetic acid) reduces dichlorination to 12-15%, but remains inferior to the aniline-directed method for monochlorination specificity [5].
Industrial protocols overwhelmingly favor the 4-chloroaniline route due to its simplicity and cost-effectiveness, eliminating the need for purification of regioisomeric mixtures. Laboratory-scale approaches occasionally employ post-cyclization chlorination when studying structure-activity relationships of analogues, despite requiring chromatographic separation of positional isomers [5] [9].
Table 2: Chlorination Method Comparison
Strategy | Chlorinating Agent | Temperature | Regioselectivity (7-Cl:9-Cl) | Dichloride Byproduct |
---|---|---|---|---|
Pre-cyclization (aniline) | N/A (built-in) | N/A | >99:1 | <0.5% |
Electrophilic Aromatic | SO₂Cl₂ | 0-5°C | 78:22 | 12-15% |
Electrophilic Aromatic | NCS | 25°C | 85:15 | 8-10% |
Conversion of the free base 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine to its hydrochloride salt significantly enhances crystallinity, stability, and handling properties for pharmaceutical applications. Salt formation is achieved through acidification of the free base in anhydrous ethereal solvents (diethyl ether or tetrahydrofuran) using gaseous hydrogen chloride or concentrated hydrochloric acid. The reaction follows a simple Brønsted acid-base mechanism, where the tertiary nitrogen of the azepine ring (pKₐ ≈ 8.5) is protonated, forming a stable ammonium chloride salt [4] [7].
Critical yield optimization parameters include:
This process achieves consistent yields of 92-95% with ≥95.0% purity (HPLC). The hydrochloride salt exhibits superior hygroscopic stability compared to hydrobromide or sulfate alternatives, making it ideal for long-term storage at room temperature. Crystallization kinetics studies reveal that seeding with pre-formed salt crystals during the cooling phase reduces nucleation time by 70% and increases the mean crystal size by 40%, facilitating industrial filtration [4] [7].
Table 3: Hydrochloride Salt Formation Optimization
Parameter | Laboratory Scale | Industrial Scale | Impact on Yield/Purity |
---|---|---|---|
Acidifying Agent | Concentrated HCl (aq.) | Gaseous HCl | Purity: 95% → 98.5% |
Solvent System | THF/Ether | Ethyl acetate/Heptane | Yield: 89% → 94% |
Temperature Profile | 0°C → 25°C | -10°C → 5°C (gradual) | Crystal size: 50μm → 150μm |
Seeding | Not typically used | Pre-characterized seeds | Filtration time: -70% |
Significant operational and technical distinctions exist between laboratory and industrial manufacturing processes for 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, impacting cost efficiency, throughput, and quality control:
Reaction Concentration & Volume:Laboratory procedures (0.1-1.0 mol scale) utilize dilute conditions (0.2-0.5 M) to ensure reaction control, while industrial protocols (100-5000 mol batches) employ concentrated mixtures (2.0-3.5 M) to reduce solvent volumes. This concentration increases thermal mass, requiring industrial reactors with jacketed cooling systems to manage exothermic events during cyclization and salt formation [9].
Solvent Recovery & Recycling:Industrial processes integrate distillation units for recovering toluene (>85% recovery) and THF (>90% recovery) after crystallizations, reducing raw material costs by 30-40%. Laboratory syntheses rarely recover solvents due to small volumes and equipment limitations .
Purification Methodology:Laboratory routes rely on chromatographic purification (silica gel) after cyclization, achieving high purity (≥98%) but with significant yield loss (15-20%). Industrial manufacturing uses crystallization-driven purification through solvent/anti-solvent systems (toluene/heptane for free base; isopropanol/water for hydrochloride salt), maintaining purity at 95-97% with <5% yield penalty. This approach accommodates typical pharmaceutical intermediate specifications without chromatography [4] .
Process Analytical Technology (PAT):Industrial lines implement in-line FTIR and focused beam reflectance measurement (FBRM) for real-time monitoring of cyclization completion and crystal size distribution during salt formation. Laboratory setups typically employ offline LC-MS or NMR analysis, extending batch times by 25-40% [4] [9].
Industrial protocols prioritize environmental impact through aqueous waste neutralization and solvent recovery, aligning with green chemistry principles. Both scales produce material meeting the standard specification: white to off-white powder/pellets, 95.0-102.0% assay (HPLC), with residual solvents (toluene ≤ 890 ppm; THF ≤ 720 ppm) controlled per ICH guidelines [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: